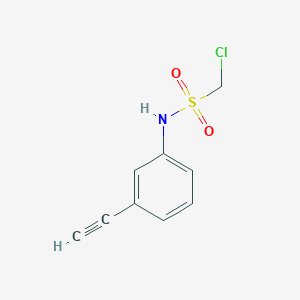
1-chloro-N-(3-ethynylphenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-N-(3-ethynylphenyl)methanesulfonamide is an organic compound with the molecular formula C₉H₈ClNO₂S and a molecular weight of 229.68 g/mol . This compound is characterized by the presence of a chloro group, an ethynyl group, and a methanesulfonamide group attached to a phenyl ring. It is primarily used in research and has various applications in chemistry and biology.
Méthodes De Préparation
The synthesis of 1-chloro-N-(3-ethynylphenyl)methanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethynylaniline and methanesulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Synthetic Route: The general synthetic route involves the reaction of 3-ethynylaniline with methanesulfonyl chloride in the presence of a base to form the intermediate methanesulfonamide.
Analyse Des Réactions Chimiques
1-Chloro-N-(3-ethynylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The ethynyl group can undergo oxidation to form carbonyl compounds or reduction to form alkenes or alkanes.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-N-(3-ethynylphenyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with target proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Mécanisme D'action
The mechanism of action of 1-chloro-N-(3-ethynylphenyl)methanesulfonamide involves its ability to form covalent bonds with target molecules. The chloro group can react with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ethynyl group can participate in various coupling reactions, allowing the compound to be incorporated into larger molecular structures .
Comparaison Avec Des Composés Similaires
1-Chloro-N-(3-ethynylphenyl)methanesulfonamide can be compared with similar compounds such as:
1-Chloro-N-(3-ethynylphenyl)acetamide: Similar structure but with an acetamide group instead of a methanesulfonamide group.
1-Chloro-N-(3-ethynylphenyl)benzenesulfonamide: Similar structure but with a benzenesulfonamide group instead of a methanesulfonamide group.
1-Chloro-N-(3-ethynylphenyl)urea: Similar structure but with a urea group instead of a methanesulfonamide group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in research .
Propriétés
Formule moléculaire |
C9H8ClNO2S |
|---|---|
Poids moléculaire |
229.68 g/mol |
Nom IUPAC |
1-chloro-N-(3-ethynylphenyl)methanesulfonamide |
InChI |
InChI=1S/C9H8ClNO2S/c1-2-8-4-3-5-9(6-8)11-14(12,13)7-10/h1,3-6,11H,7H2 |
Clé InChI |
AIKXYTIKGYVDMR-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=CC=C1)NS(=O)(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate](/img/structure/B13158970.png)
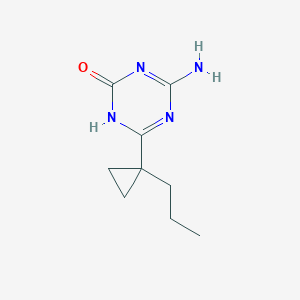
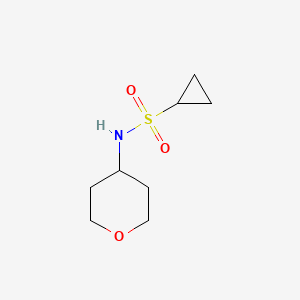
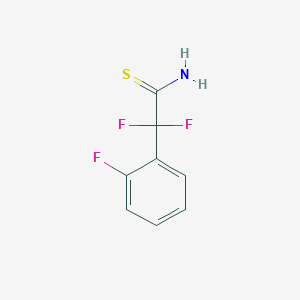

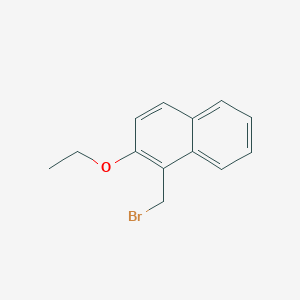


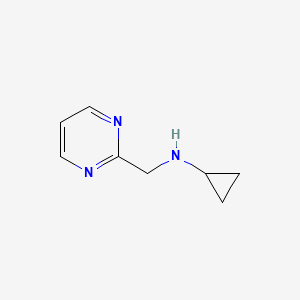

![(2S)-3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid](/img/structure/B13159038.png)

![4-({[(3-Fluorophenyl)methyl]amino}methyl)benzonitrile](/img/structure/B13159049.png)
![1-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13159054.png)
